molecular formula C21H21IN2OS2 B11522359 N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide

N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide

Cat. No.: B11522359
M. Wt: 508.4 g/mol
InChI Key: AGNLADZPBLTTAK-UHFFFAOYSA-N
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Description

N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzothiazole core, a cyclohexanecarboxamide moiety, and an iodophenylmethylsulfanyl group

Preparation Methods

The synthesis of N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Iodophenylmethylsulfanyl Group: This step involves the reaction of the benzothiazole derivative with 4-iodobenzyl chloride in the presence of a base.

    Attachment of the Cyclohexanecarboxamide Moiety: This can be done by reacting the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Scientific Research Applications

N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules like proteins and DNA.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.

Comparison with Similar Compounds

Similar compounds to N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE include other benzothiazole derivatives and cyclohexanecarboxamide compounds. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For example:

    Benzothiazole Derivatives: Compounds like 2-(4-methylphenyl)benzothiazole may have similar core structures but different substituents, affecting their pharmacological properties.

    Cyclohexanecarboxamide Compounds: Compounds like N-cyclohexyl-2-aminobenzamide may share the cyclohexanecarboxamide moiety but differ in their aromatic substituents, influencing their chemical behavior and applications.

By comparing these compounds, researchers can identify unique features and optimize the properties of N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE for specific applications.

Properties

Molecular Formula

C21H21IN2OS2

Molecular Weight

508.4 g/mol

IUPAC Name

N-[2-[(4-iodophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H21IN2OS2/c22-16-8-6-14(7-9-16)13-26-21-24-18-11-10-17(12-19(18)27-21)23-20(25)15-4-2-1-3-5-15/h6-12,15H,1-5,13H2,(H,23,25)

InChI Key

AGNLADZPBLTTAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)I

Origin of Product

United States

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